molecular formula C21H14N4O2S2 B2721670 N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)quinoline-8-sulfonamide CAS No. 2319923-74-3

N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)quinoline-8-sulfonamide

Cat. No.: B2721670
CAS No.: 2319923-74-3
M. Wt: 418.49
InChI Key: IGMOBYQSIMUZHF-UHFFFAOYSA-N
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Description

N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)quinoline-8-sulfonamide is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)quinoline-8-sulfonamide typically involves multiple steps, starting from commercially available substancesThe reaction conditions often include the use of solvents like ethanol and catalysts such as triethylamine .

Industrial Production Methods

Industrial production methods for this compound are designed to maximize yield and purity while minimizing costs and environmental impact. These methods often involve large-scale reactions in controlled environments, utilizing advanced techniques such as high-performance liquid chromatography (HPLC) for purification .

Chemical Reactions Analysis

Types of Reactions

N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)quinoline-8-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogens for substitution reactions. The conditions often involve controlled temperatures and pressures to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols .

Scientific Research Applications

N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)quinoline-8-sulfonamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)quinoline-8-sulfonamide involves its interaction with specific molecular targets, such as enzymes. For example, as a PI3K inhibitor, it binds to the active site of the enzyme, preventing its normal function. This inhibition can disrupt various cellular pathways, leading to effects such as reduced cell proliferation and increased apoptosis .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazolo[5,4-b]pyridine derivatives and quinoline sulfonamides. These compounds share structural similarities but may differ in their specific functional groups and biological activities .

Uniqueness

N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)quinoline-8-sulfonamide is unique due to its specific combination of the thiazolo[5,4-b]pyridine and quinoline-8-sulfonamide moieties. This unique structure contributes to its potent inhibitory activity against enzymes like PI3K, making it a valuable compound for medicinal chemistry research .

Properties

IUPAC Name

N-[4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]quinoline-8-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14N4O2S2/c26-29(27,18-7-1-4-14-5-2-12-22-19(14)18)25-16-10-8-15(9-11-16)20-24-17-6-3-13-23-21(17)28-20/h1-13,25H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGMOBYQSIMUZHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)S(=O)(=O)NC3=CC=C(C=C3)C4=NC5=C(S4)N=CC=C5)N=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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